BenchChemオンラインストアへようこそ!

RPR121056

Topoisomerase I Cancer Pharmacology Drug Metabolism

RPR121056 (APC) is the inactive CYP3A4-mediated metabolite of irinotecan, with no intrinsic cytotoxicity or topoisomerase I activity. Unlike the active metabolite SN-38, it is essential for accurate pharmacokinetic modeling, DDI studies, and as a negative control. This high-purity reference standard is ideal for LC-MS/MS method validation and quantification in biological matrices, ensuring reliable data for your research.

Molecular Formula C33H38N4O8
Molecular Weight 618.7 g/mol
CAS No. 181467-56-1
Cat. No. B193445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRPR121056
CAS181467-56-1
Synonyms7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin
RPR 121056
RPR 121056A
RPR-121056A
RPR121056
Molecular FormulaC33H38N4O8
Molecular Weight618.7 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
InChIInChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1
InChIKeyBSVVZICJFYZDJJ-XIFFEERXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RPR121056 (APC): Sourcing the Irinotecan Metabolite for Topoisomerase and Cholinesterase Research Applications


RPR121056 (CAS 181467-56-1), also known as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin), is a major oxidative metabolite of the antineoplastic agent irinotecan (CPT-11), generated specifically via cytochrome P450 3A4 (CYP3A4) [1]. It is a camptothecin analog that functions as a weak inhibitor of topoisomerase I and a direct inhibitor of acetylcholinesterase (AChE) [2].

Why APC (RPR121056) Cannot Be Substituted with Other Irinotecan Metabolites or Generic Topoisomerase Inhibitors


The selection of a specific research compound among the irinotecan metabolite family is non-interchangeable due to profound functional divergence. RPR121056 (APC) is generated from irinotecan by CYP3A4-mediated oxidation of the terminal piperidine ring, a biotransformation that yields a metabolite which is reported to be 100-fold less active than SN-38 as a topoisomerase I poison [1]. Furthermore, it is the only major irinotecan metabolite documented to exhibit a distinct, potent inhibition of acetylcholinesterase (AChE), with a low nanomolar IC50 . These specific quantitative characteristics make APC a unique tool, not a generic stand-in, for studies of irinotecan metabolism, toxicity, or cholinesterase pharmacology.

Quantitative Differentiation of RPR121056 (APC) from Related Camptothecins and Metabolites


Topoisomerase I Inhibition: A 100-Fold Reduction in Potency Relative to SN-38

RPR121056 (APC) is a drastically less potent topoisomerase I inhibitor compared to the active metabolite SN-38. Pharmacological reviews state that APC is 100-fold less active than SN-38 as a topoisomerase I inhibitor [1]. This contrasts with other oxidative metabolites like NPC, which are less well-characterized in terms of this specific potency ratio.

Topoisomerase I Cancer Pharmacology Drug Metabolism

Acetylcholinesterase (AChE) Inhibition: Potent Nanomolar Activity Unseen in Other Metabolites

RPR121056 (APC) demonstrates potent, direct inhibition of acetylcholinesterase (AChE), a property not associated with other major irinotecan metabolites like SN-38 or SN-38G. Reported IC50 values are 8.12 nM for bovine AChE and 11.6 nM for human AChE . In contrast, parent irinotecan and its other metabolites are not known to be potent direct inhibitors of AChE, though irinotecan has been noted to directly inhibit AChE .

Acetylcholinesterase Cholinergic Toxicity Off-Target Effects

Cellular Cytotoxicity: No Significant Growth Inhibition in Cancer Cell Lines

In contrast to the potent cytotoxic agents irinotecan and its active metabolite SN-38, RPR121056 (APC) shows negligible activity in cell growth inhibition assays. A study on KB cells found APC to be a weak inhibitor of cell growth [1], and preliminary results from another study indicated that RPR121056A displays no cytotoxicity [2].

Cytotoxicity Cancer Cell Biology Metabolite Profiling

Key Procurement-Driven Application Scenarios for RPR121056 (APC) in Drug Development and Biomedical Research


Analytical Standard for Pharmacokinetic and Metabolism Studies of Irinotecan

APC is a required quantitative standard for the accurate measurement of irinotecan's major CYP3A4-mediated clearance pathway in plasma and tissue samples. Due to its unique chromatographic properties and low cytotoxicity, it is used to calibrate LC-MS/MS assays and monitor metabolic shunting in both preclinical species and clinical trial patients receiving irinotecan-based regimens [1].

In Vitro Probe for Investigating Irinotecan-Associated Cholinergic Toxicity

Given its potent, direct inhibition of both bovine (IC50 8.12 nM) and human (IC50 11.6 nM) acetylcholinesterase, APC serves as the primary molecular probe for studying the cholinergic syndrome (e.g., acute diarrhea, diaphoresis) that can occur during irinotecan infusion. This scenario involves using APC in enzymatic assays or cell-based models to screen for modulators of AChE activity .

Non-Cytotoxic Negative Control for Topoisomerase I Inhibition Assays

In cancer pharmacology experiments focused on topoisomerase I inhibition, APC is an essential negative control. Its 100-fold reduction in potency against topoisomerase I relative to SN-38, coupled with its lack of general cytotoxicity, allows researchers to isolate the specific effects of active camptothecins (like SN-38) from any non-specific or metabolic artifacts [2].

Biomarker of CYP3A4 Activity in Complex Biological Systems

The formation of APC from irinotecan is exclusively mediated by CYP3A4. Therefore, APC can be used as a probe substrate product to quantify functional CYP3A4 activity in hepatic models (e.g., primary hepatocytes, microsomes) or to assess drug-drug interaction potential for new chemical entities that may induce or inhibit this key cytochrome P450 isoform [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for RPR121056

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.